Cumyl-PINACA is a synthetic cannabinoid that belongs to a class of compounds known as synthetic cannabinoid receptor agonists. These substances are designed to mimic the effects of natural cannabinoids found in cannabis, such as tetrahydrocannabinol. Cumyl-PINACA, specifically, has gained attention due to its potency and the potential health risks associated with its use. It is often found in various products marketed as legal highs or herbal blends.
The compound was first synthesized in the early 2010s and has since been identified in numerous forensic analyses of seized substances. Its presence has been reported in products sold under various names, often disguised as legal alternatives to marijuana. The emergence of Cumyl-PINACA and its analogs reflects the ongoing trend of developing new psychoactive substances to circumvent drug laws.
Cumyl-PINACA is classified as a synthetic cannabinoid, specifically an indazole-3-carboxamide derivative. It is structurally related to other synthetic cannabinoids like AM-2201 and JWH-018, which are also known for their high affinity for cannabinoid receptors.
The synthesis of Cumyl-PINACA typically involves several steps, starting from commercially available precursors. The most common method includes the reaction of 1H-indazole-3-carboxylic acid with a suitable amine, followed by the introduction of a cumyl group. This process can be optimized using various solvents and reaction conditions to enhance yield and purity.
Cumyl-PINACA's molecular formula is , and its structure features an indazole core linked to a phenylpropan-2-yl group via an amide bond. The presence of a cumyl moiety contributes to its unique pharmacological profile.
Cumyl-PINACA undergoes various chemical reactions typical of synthetic cannabinoids, including metabolic transformations when introduced into biological systems. These reactions primarily involve hydroxylation at various positions on the molecule, particularly on the pentyl side chain.
Cumyl-PINACA acts primarily as an agonist at the cannabinoid receptor type 1 (CB1). This interaction leads to various physiological effects such as altered mood, perception, and cognitive function.
Cumyl-PINACA has been primarily studied for its pharmacological properties and potential health impacts associated with its use. Research efforts focus on:
The synthetic cannabinoid market has undergone significant transformation since the initial emergence of first-generation compounds like JWH-018 in 2008. These substances were originally developed as research tools to investigate the endocannabinoid system but were rapidly co-opted for recreational use due to their potent psychoactive effects [1] [3]. By 2015, regulatory responses such as China's generic analog ban in July 2021 prompted clandestine chemists to develop innovative structural modifications and synthesis strategies to evade legal restrictions [3]. This regulatory pressure catalyzed the emergence of novel SCRA classes including FUPPYCA, OXIZID, and acetamide-linked compounds (ATA), alongside innovative production methodologies.
A pivotal development in SCRA manufacturing emerged around 2022 with the adoption of "tail-less" precursor synthesis. This method utilizes unscheduled chemical precursors that can be converted into controlled SCRAs through single-step synthesis, significantly lowering technical barriers for illicit production [3]. For instance, precursors like MDMB-INACA can be converted to the potent SCRA MDMB-4en-PINACA using dimethylformamide (DMF), potassium carbonate, and brominated reagents. This clandestine innovation was documented in a Swiss laboratory seizure where Cumyl-PINACA analogs were being synthesized, highlighting the global reach of these manufacturing techniques [3]. The operational model includes online markets advertising "semi-finished" precursor kits with detailed synthesis instructions, facilitating decentralized production and complicating regulatory control efforts.
Table 1: Evolution of Synthetic Cannabinoid Market Dynamics
Timeline | Regulatory Event | Market Response | Key Compounds |
---|---|---|---|
Pre-2008 | Minimal regulation | Research compounds diverted to recreational use | JWH-018, CP-47,497 |
2008-2015 | Initial country-specific bans | First-generation structural analogs | AM-2201, UR-144 |
July 2021 | Chinese class-wide ban | New structural classes (FUPPYCA, OXIZID) | MDMB-4en-PINACA analogs |
Post-2021 | International scheduling | Tail-less precursor synthesis | ADB-BUTINACA, Cumyl-PINACA derivatives |
2022-2024 | Enhanced precursor monitoring | Online "semi-finished" kit distribution | MDMB-INACA precursor mixtures |
The forensic detection landscape reflects this evolution, with analytical data revealing mixtures of precursors and final SCRAs in 28 US forensic casework samples (February 2023-February 2024) and 87 samples seized from Scottish prisons (February 2023-July 2024) [3]. These findings demonstrate how Cumyl-PINACA and its analogs represent the latest iteration in an ongoing cycle of regulatory challenge and clandestine innovation within synthetic cannabinoid markets.
Cumyl-PINACA belongs to a structurally distinct subclass of synthetic cannabinoids characterized by the incorporation of a cumyl group (2-phenylpropan-2-yl) as the linked group component. This structural motif differentiates it from earlier SCRAs that typically featured aminoalkylindole or naphthoylindole scaffolds [4] [8]. The systematic naming convention for SCRAs decomposes these molecules into four key components: the tail (pentyl chain), core (indazole), linker (carboxamide), and linked group (cumyl moiety). In Cumyl-PINACA, the complete chemical name is 1-pentyl-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide, with the acronym derived as follows: "Cumyl" (linked group), "P" (pentyl tail), "IN" (indazole core), and "CA" (carboxamide linker) [4].
The cumyl linked group significantly influences receptor binding affinity and metabolic stability compared to traditional SCRA scaffolds. The steric bulk and aromatic character of the cumyl moiety enhance CB1 receptor binding through hydrophobic interactions within the receptor's lipid-rich binding pocket [4]. Structural analogs of Cumyl-PINACA demonstrate how systematic modifications to the tail and core components generate novel compounds with varying receptor activities while retaining the distinctive cumyl group:
Table 2: Molecular Structure Comparison of Cumyl Derivatives
Compound | Tail | Core | Linker | Linked Group | Molecular Formula |
---|---|---|---|---|---|
Cumyl-PINACA | Pentyl | Indazole | Carboxamide | 2-phenylpropan-2-yl | C₂₂H₂₇N₃O |
5F-CUMYL-PINACA | 5-Fluoropentyl | Indazole | Carboxamide | 2-phenylpropan-2-yl | C₂₂H₂₆FN₃O |
CUMYL-4CN-BINACA | 4-Cyanobutyl | Indazole | Carboxamide | 2-phenylpropan-2-yl | C₂₃H₂₆N₄O |
5F-CUMYL-P7AICA | 5-Fluoropentyl | 7-Azaindole | Carboxamide | 2-phenylpropan-2-yl | C₂₂H₂₆FN₃O |
CUMYL-4CN-B7AICA | 4-Cyanobutyl | 7-Azaindole | Carboxamide | 2-phenylpropan-2-yl | C₂₃H₂₅N₄O |
Constitutional isomerism presents significant analytical challenges for Cumyl derivatives. For example, 5F-CUMYL-PINACA and 5F-CUMYL-P7AICA share identical molecular formulas (C₂₂H₂₆FN₃O) but differ in core structure—the former contains an indazole core while the latter features a 7-azaindole core with nitrogen at position 7 [4]. Similarly, CUMYL-4CN-BINACA and CUMYL-4CN-B7AICA are constitutional isomers requiring advanced analytical techniques (LC-HRMS, NMR) for unambiguous differentiation [4]. These structural nuances complicate forensic identification while enabling manufacturers to exploit legal loopholes through minor molecular modifications.
Cumyl-PINACA exemplifies the indazole-3-carboxamide subclass of synthetic cannabinoids, first identified in online markets and forensic casework around March 2015 [4] [8]. Its emergence coincided with regulatory pressures on earlier SCRAs, positioning it as a novel alternative with high CB1 receptor affinity. Pharmacological profiling reveals Cumyl-PINACA acts as a potent cannabinoid receptor agonist, with original patent data indicating approximately 4-fold selectivity for human CB1 receptors (EC₅₀ < 0.1 nM) over CB2 receptors (EC₅₀ = 0.37 nM) [5]. More recent studies using β-arrestin recruitment assays report varying CB1 potency (EC₅₀ = 0.43-15.1 nM), differences attributable to variations in assay methodology and cellular systems [5] [7].
The compound's structural features directly influence its receptor interaction profile. The pentyl tail facilitates membrane penetration, while the indazole core and carboxamide linker create critical hydrogen bonding interactions within the CB1 binding pocket. The cumyl linked group provides enhanced hydrophobic anchoring compared to smaller alkyl groups, contributing to prolonged receptor residence time [4]. These characteristics collectively establish Cumyl-PINACA as a high-affinity CB1 agonist with distinct binding kinetics compared to earlier non-cumyl SCRAs.
Metabolic characterization reveals extensive hepatic transformation through pathways including:
These metabolic transformations generate analytically distinguishable biomarkers for detecting Cumyl-PINACA consumption in biological specimens. In vitro studies using human hepatocytes have identified multiple phase I and II metabolites that serve as analytical targets for forensic and clinical identification [4].
Table 3: Cumyl-PINACA Emergence Timeline and Analytical Characterization
Aspect | Details | Significance |
---|---|---|
First Identification | March 2015 in online markets and casework [4] | Indicated rapid transition from research to recreational use |
Structural Identification | EI-MS, LC-HRMS, IR, NMR spectroscopy [4] | Enabled differentiation from constitutional isomers |
Receptor Binding | CB1 EC₅₀: <0.1 nM (patent); 0.43-15.1 nM (independent studies) [5] [7] | Demonstrated high potency variability across assays |
GPCR Off-Target Screening | Minimal activity at 241 GPCRs beyond cannabinoid receptors [7] | Suggested CB1-mediated effects dominate pharmacology |
Global Regulatory Status | US Schedule I (2022); UK Psychoactive Substances Act; EU NpSG controls [5] | Reflected international concern about abuse potential |
Cumyl-PINACA's persistence in illicit markets despite regulatory scheduling highlights the compound's significance within the SC landscape. Its detection in diverse geographical regions and product forms (herbal blends, e-liquids, powders) underscores its commercial viability as a recreational substance [4] [5]. Analytical differentiation from structural analogs remains essential for forensic monitoring, with advanced techniques including LC-HRMS and multidimensional NMR providing unambiguous identification amidst an increasingly complex SCRA profile [4].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9